molecular formula C22H17BrO3 B8715394 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone CAS No. 61639-36-9

1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone

Cat. No.: B8715394
CAS No.: 61639-36-9
M. Wt: 409.3 g/mol
InChI Key: MBOSKMNTAUMGAN-UHFFFAOYSA-N
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Description

1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound that features a benzofuran core substituted with a naphthyl group and a bromoethoxy side chain

Preparation Methods

The synthesis of 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Bromoethoxy Side Chain: The bromoethoxy side chain is attached through a nucleophilic substitution reaction, where a bromoethanol derivative reacts with the naphthyl-substituted benzofuran under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Scientific Research Applications

1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone can be compared with similar compounds, such as:

    1-{2-[4-(2-Chloroethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one:

    1-{2-[4-(2-Methoxyethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one: The presence of a methoxyethoxy group may alter the compound’s solubility and interaction with biological targets.

    1-{2-[4-(2-Fluoroethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one: The fluoroethoxy group can influence the compound’s electronic properties and its behavior in chemical reactions.

These comparisons highlight the uniqueness of this compound in terms of its reactivity, applications, and potential as a research tool.

Properties

CAS No.

61639-36-9

Molecular Formula

C22H17BrO3

Molecular Weight

409.3 g/mol

IUPAC Name

1-[2-[4-(2-bromoethoxy)naphthalen-1-yl]-1-benzofuran-3-yl]ethanone

InChI

InChI=1S/C22H17BrO3/c1-14(24)21-18-8-4-5-9-20(18)26-22(21)17-10-11-19(25-13-12-23)16-7-3-2-6-15(16)17/h2-11H,12-13H2,1H3

InChI Key

MBOSKMNTAUMGAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 11.9 g. (0.039 mol.) of 3-acetyl-2-(4-hydroxynaphthyl)benzofuran in 400 ml. of 2-butanone was added 100 ml. (0.24 mol.) of 1,2-dibromoethane and 22 g. (0.16 mol.) of anhydrous potassium carbonate. The reaction mixture was refluxed for 8 hours, then the solvent was evaporated and the excess 1,2-dibromoethane was removed by distillation in vacuo. The residue was chromatographed on silica with 10% hexane in methylene chloride as eluant to give 3-acetyl-2-[4-(2-bromoethoxy)naphthyl]benzofuran, m.p. 115°-117°.
Quantity
0.039 mol
Type
reactant
Reaction Step One
Quantity
0.24 mol
Type
reactant
Reaction Step Two
Quantity
0.16 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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